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molecular formula C8H9BrN2O B2539311 1-(5-Bromopyrimidin-2-yl)cyclobutanol CAS No. 1515923-39-3

1-(5-Bromopyrimidin-2-yl)cyclobutanol

Cat. No. B2539311
M. Wt: 229.077
InChI Key: NLJNBURIPPYBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309243B2

Procedure details

5-Bromo-2-iodopyrimidine (12.5 g, 43.88 mmol) was suspended in dry toluene (250 mL), then cooled to −78° C. under N2. n-Butyllithium (2.5M solution in hexanes, 20 mL) was added dropwise, and the reaction mixture was aged for 20 minutes prior to dropwise addition of a solution of cyclobutanone (3.75 g, 53.5 mmol) in dry toluene (10 mL). The reaction mixture was stirred at −78° C. for 45 minutes, then allowed to warm to room temperature. The reaction mixture was diluted with water (100 mL) and extracted with EtOAc (3×300 mL). The combined organic extracts were dried over MgSO4 and the solvent removed under reduced pressure. The resulting brown oil was purified by chromatography on silica (Biotage, 340 g cartridge), eluting with a gradient of 0-100% ethyl acetate in heptanes, to afford the title compound (4.76 g) as a bright yellow solid. δH (500 MHz, CD3OD) 8.80 (s, 2H), 2.57 (dddd, J 11.2, 5.2, 4.4, 2.5 Hz, 2H), 2.32-2.23 (m, 2H), 1.93-1.76 (m, 2H). Method C HPLC-MS: MH+ m/z 230, RT 1.06 minutes.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3.75 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5](I)=[N:6][CH:7]=1.C([Li])CCC.[C:14]1(=[O:18])[CH2:17][CH2:16][CH2:15]1>C1(C)C=CC=CC=1.O>[Br:1][C:2]1[CH:3]=[N:4][C:5]([C:14]2([OH:18])[CH2:17][CH2:16][CH2:15]2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)I
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
3.75 g
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting brown oil was purified by chromatography on silica (Biotage, 340 g cartridge)
WASH
Type
WASH
Details
eluting with a gradient of 0-100% ethyl acetate in heptanes

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=NC(=NC1)C1(CCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.76 g
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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